Potassium hexachlororuthenate(IV)

Vue d'ensemble

Description

Potassium hexachlororuthenate(IV) is an inorganic compound with the chemical formula K₂RuCl₆. It is a dark red to brown crystalline powder that is soluble in water, alcohol, and acetone . This compound is primarily used in various chemical synthesis reactions and as a precursor for the synthesis of other ruthenium compounds .

Méthodes De Préparation

Potassium hexachlororuthenate(IV) is typically synthesized by combining ruthenium(III) chloride with potassium chloride in the presence of chlorine gas . The reaction conditions generally involve heating the mixture to facilitate the formation of the desired compound. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

Potassium hexachlororuthenate(IV) undergoes several types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in various chemical reactions.

Reduction: It can be reduced to form lower oxidation state ruthenium compounds.

Substitution: It can undergo ligand substitution reactions where the chloride ligands are replaced by other ligands.

Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine, and oxidizing agents like nitric acid. Major products formed from these reactions include ruthenium(III) oxide and other ruthenium complexes .

Applications De Recherche Scientifique

Potassium hexachlororuthenate(IV) is an organometallic compound with the formula . It has a molecular weight of 391.99, and its linear formula is . It appears as a solid . Potassium hexachlororuthenate(IV) is soluble in water and has several synonyms, including potassium ruthenium chloride, potassium ruthenium(4+) hexachloride, potassium hexachlororuthenium, and dipotassium hexachlororuthenate .

Applications

Potassium hexachlororuthenate(IV) is used in various applications, including:

- Catalysis It is employed as a catalyst in chemical synthesis reactions, such as alcohol and aldehyde oxidation . Also, dissolved hexachlororuthenate(IV) effectively catalyzes the photodecomposition of chloroform to hydrogen chloride and phosgene under near-UV irradiation .

- Real-Time PCR and Molecular Testing It sees use in real-time PCR, molecular testing, and as a component in oligos and primers .

- Antitumor Potential Ruthenium-derived compounds, including Potassium hexachlororuthenate(IV), are investigated for their antitumor potential and have demonstrated selective toxicity to tumor cells versus PBMC cells .

Photocatalysis

Hexachlororuthenate(IV) can be used for the photodecomposition of chloroform . Dissolved hexachlororuthenate(IV) effectively catalyzes the photodecomposition of chloroform to hydrogen chloride and phosgene under near-UV irradiation . is not itself photocatalytically active but is photochemically transformed into a species that is active, possibly .

Tumor Research

Ruthenium compounds, including Potassium hexachlororuthenate(IV), are being researched for their potential as antitumor agents . Some ruthenium-derived compounds show selectivity for tumor cells compared to PBMC cells . For example, cis- has relevant toxicity for A-20, SK-Br-3, and S-180 strains, moderate toxicity in Jurkat cells, and very low toxicity in PBMC cells when compared to strains A-20, SK-Br-3, and S-180 .

Electrochemical Applications

It can be used in the design of cost-effective and robust cathodes for high-performance alkaline water electrolyzers .

Potassium Hexachlororuthenate(IV) has the following safety information :

Mécanisme D'action

The mechanism by which potassium hexachlororuthenate(IV) exerts its effects involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons between reactants, thereby speeding up the reaction process. The molecular targets and pathways involved depend on the specific reaction and the reactants used.

Comparaison Avec Des Composés Similaires

Potassium hexachlororuthenate(IV) can be compared with other similar compounds, such as:

Potassium hexachlororhenate(IV): This compound has a similar structure and chemical properties but contains rhenium instead of ruthenium.

Potassium hexachloroplatinate(IV): Another similar compound that contains platinum instead of ruthenium.

The uniqueness of potassium hexachlororuthenate(IV) lies in its specific catalytic properties and its ability to form a wide range of ruthenium-based compounds .

Propriétés

IUPAC Name |

dipotassium;ruthenium(4+);hexachloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLNQIIEFUNTQC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

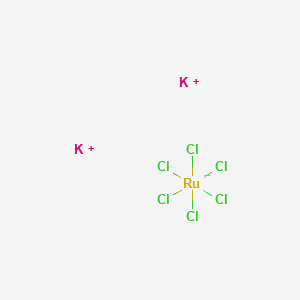

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6K2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276496 | |

| Record name | dipotassium ruthenium(4+) hexachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23013-82-3, 11103-70-1 | |

| Record name | Potassium hexachlororuthenate(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dipotassium ruthenium(4+) hexachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and structure of Potassium Hexachlororuthenate(IV)?

A1: Potassium Hexachlororuthenate(IV) has the molecular formula K2[RuCl6]. [] This indicates the presence of two potassium cations (K+) and one hexachlororuthenate(IV) anion ([RuCl6]2-). The anion consists of a central Ruthenium(IV) ion (Ru4+) octahedrally coordinated to six chloride ions (Cl-).

Q2: Are there any spectroscopic data available for Potassium Hexachlororuthenate(IV) in these research papers?

A2: Unfortunately, the provided research papers primarily focus on crystallographic data and do not delve into spectroscopic characterization. [, ] Further research would be needed to gather information regarding spectroscopic properties like Infrared (IR), Raman, or UV-Vis spectra.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.